5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Overview
Description
5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidinone ring, a benzofuran moiety, and a morpholine group, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis. The process may start with the preparation of the benzofuran moiety, followed by the introduction of the chlorophenyl group and the morpholine group. Key steps include:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step may involve a Friedel-Crafts acylation reaction using chlorobenzene and an appropriate acylating agent.
Formation of the Pyrrolidinone Ring: This can be synthesized through a cyclization reaction involving an amine and a carbonyl compound.
Attachment of the Morpholine Group: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in oxidative stress and inflammation.
Modulation of Receptors: Interacting with cellular receptors to modulate signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(4-piperidinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- 5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(4-pyrrolidinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O6/c1-33-19-7-3-5-17-15-20(35-25(17)19)23(30)21-22(16-4-2-6-18(27)14-16)29(26(32)24(21)31)9-8-28-10-12-34-13-11-28/h2-7,14-15,22,31H,8-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDKKJSMDMMDNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)C3=C(C(=O)N(C3C4=CC(=CC=C4)Cl)CCN5CCOCC5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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